Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate
Description
Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate (CAS: 900015-41-0) is an imidazo[1,2-a]pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 6, a chlorine atom at position 8, and an ethyl benzoate moiety at position 2 of the fused bicyclic ring system. Its molecular formula is C₁₇H₁₂ClF₃N₂O₂, with a molecular weight of 368.75 g/mol . This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which enhance metabolic stability and modulate bioactivity .
Properties
IUPAC Name |
ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O2/c1-2-25-16(24)12-6-4-3-5-11(12)14-9-23-8-10(17(19,20)21)7-13(18)15(23)22-14/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJPADXTHUEOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate typically involves multi-step reactions beginning with the formation of the imidazo[1,2-a]pyridine core. One common method includes the cyclization of appropriate pyridine and imidazole derivatives in the presence of chlorinating agents to introduce the chlorine and trifluoromethyl groups.
Industrial production methods: In an industrial setting, this compound is often produced through a series of automated synthesis processes that ensure high purity and yield. These processes may involve batch or continuous flow chemistry techniques, optimized for large-scale production.
Chemical Reactions Analysis
Types of reactions it undergoes: Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate can undergo various chemical reactions including oxidation, reduction, and substitution reactions. Its imidazopyridine core and benzoate ester make it reactive under different conditions.
Common reagents and conditions used in these reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions are typically used in reactions involving this compound.
Major products formed from these reactions: Depending on the reaction conditions, major products can include altered imidazopyridine derivatives, deprotected benzoate esters, or substituted variants of the original molecule.
Scientific Research Applications
This compound is used extensively in scientific research, particularly in medicinal chemistry and pharmacology. Its structure allows it to interact with various biological targets, making it a useful scaffold for drug development. In chemistry, it serves as a building block for creating more complex molecules. In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of fine chemicals.
Mechanism of Action
The exact mechanism by which Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate exerts its biological effects can vary depending on its specific application. Generally, its activity is mediated by its ability to interact with molecular targets such as enzymes, receptors, or nucleic acids, disrupting or modulating their functions. The trifluoromethyl group, in particular, enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Position 6 Modifications
- Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 881841-42-5):
This positional isomer swaps the chlorine and -CF₃ groups between positions 6 and 6. Despite a high structural similarity (90% similarity score), the altered substitution pattern reduces its anticancer activity compared to the target compound, as inferred from cytotoxicity assays on analogous derivatives .
Position 8 Modifications
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Replacement of chlorine with an amino (-NH₂) group at position 8 significantly improves solubility but decreases thermal stability (melting point < 100°C vs. 132–136°C for the target compound) .
Functional Group Variations
Physicochemical Properties
*LogP values estimated using PubChem data.
Biological Activity
Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate (CAS Number: 353258-31-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.6 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClF₃N₂O₂ |
| Molecular Weight | 292.6 g/mol |
| Melting Point | 132-134°C |
| CAS Number | 353258-31-8 |
This compound exhibits various biological activities primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : This compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antibacterial agent .
- Antifungal Properties : Research has demonstrated that derivatives of imidazo[1,2-a]pyridines exhibit antifungal activity. The presence of electron-withdrawing groups, such as trifluoromethyl and chloro substituents, enhances the antifungal potency by improving binding affinity to fungal targets .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The imidazo-pyridine scaffold is known for its ability to interact with DNA and inhibit key enzymes involved in cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Chloro and Trifluoromethyl Substituents : These groups enhance lipophilicity and improve interaction with biological membranes, facilitating better absorption and bioavailability.
- Benzoate Moiety : The ester functional group contributes to the compound's stability and solubility, which are critical for its pharmacokinetic properties.
Case Studies
Several studies have evaluated the efficacy of this compound in different biological contexts:
- Antibacterial Evaluation : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 μg/mL. This positions it as a potential candidate for further development in antibacterial therapies .
- Antifungal Activity : A study assessing the antifungal properties of related compounds found that those with similar structural motifs showed enhanced activity against Candida species, indicating a potential application for treating fungal infections resistant to conventional therapies .
- Cancer Cell Lines : Research on cancer cell lines revealed that derivatives of imidazo-pyridine compounds could induce apoptosis in various cancer types, suggesting that this compound may also possess anticancer properties worth investigating further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
